molecular formula C18H21N5O2S2 B6443892 3-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl](methyl)amino}-1??,2-benzothiazole-1,1-dione CAS No. 2549022-93-5

3-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl](methyl)amino}-1??,2-benzothiazole-1,1-dione

Cat. No. B6443892
CAS RN: 2549022-93-5
M. Wt: 403.5 g/mol
InChI Key: UEWTVSSEOUUGRS-UHFFFAOYSA-N
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Description

The compound “3-{1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylamino}-1??,2-benzothiazole-1,1-dione” is a derivative of the 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The synthesized compounds are then characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR . The structure of the compound can also be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound exhibits antinociceptive effects on nociceptive pathways carrying noxious mechanical stimuli . The docking study proved strong binding affinity and interaction of H-bond and the minimum binding energy of synthesized compound (-5.19 to -8.99 KJ/mol), compounds 5a–5h showed good inhibition constants .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and ESI–MS . The yield of the compound is 90%, and its melting point is 201 – 203°C .

Mechanism of Action

The mechanism of action of the compound is related to its anticonvulsant properties . In epileptic patients, a temporary disturbance in the messaging systems between brain cells is caused by a sudden surge of electrical activity due to which they experience recurrent seizures .

Safety and Hazards

The safety and hazards of the compound are related to its biological activities. The compound exhibits low toxicity and great in vivo stability .

Future Directions

Future research on the compound could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-22(17-14-4-2-3-5-15(14)27(24,25)21-17)13-8-10-23(11-9-13)18-19-16(20-26-18)12-6-7-12/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWTVSSEOUUGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC(=NS2)C3CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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